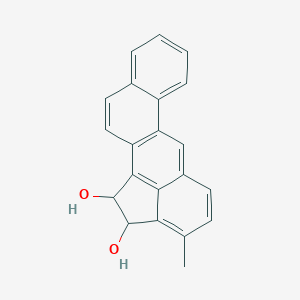

1,2-Dihydroxy-3-methylcholanthrene

Description

Contextualization within Polycyclic Aromatic Hydrocarbon Metabolism

Polycyclic aromatic hydrocarbons are a large class of organic compounds characterized by the presence of multiple fused aromatic rings. They are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials. The biological activity of many PAHs, including their carcinogenicity, is not inherent to the parent compound but is a consequence of their metabolic activation within the body.

This metabolic process is a complex series of enzymatic reactions primarily aimed at increasing the water solubility of the lipophilic PAHs to facilitate their excretion. However, this process can also lead to the formation of highly reactive intermediates that can bind to cellular macromolecules like DNA, initiating the carcinogenic process.

The metabolism of PAHs generally proceeds through a series of oxidation reactions catalyzed by cytochrome P450 enzymes, followed by hydration via epoxide hydrolase, and further oxidation. This pathway leads to the formation of various metabolites, including phenols, quinones, and dihydrodiols. Dihydrodiols, such as 1,2-dihydroxy-3-methylcholanthrene, are critical intermediates in this metabolic cascade. They can be further metabolized to form highly reactive diol epoxides, which are often the ultimate carcinogenic species responsible for the mutagenic and carcinogenic effects of PAHs.

Significance as a Metabolite of 3-Methylcholanthrene (B14862)

3-Methylcholanthrene (3-MC) is a well-established and potent carcinogenic PAH that has been extensively used in experimental cancer research. wikipedia.org Its carcinogenicity is intricately linked to its metabolic activation. The formation of this compound is a crucial step in the metabolic pathway of 3-MC.

Chromatographic investigations of the metabolism of 3-methylcholanthrene in rat liver homogenates have successfully identified both cis- and trans- isomers of this compound as metabolic products. nih.govnih.gov These findings have also been corroborated in studies involving mouse skin organ cultures. nih.gov The formation of these diols occurs through the action of microsomal enzymes. nih.gov

The significance of this compound lies in its position as a precursor to further reactive metabolites. While the isomers of this compound themselves have been found to be non-carcinogenic in studies of mammary cancer induction, their formation is an essential part of the metabolic process that can ultimately lead to carcinogenic compounds. aacrjournals.org Specifically, the trans-1,2-dihydroxy-3-methylcholanthrene isomer has been noted for its potent activity in certain biological assays. researchgate.net

The metabolic process is stereoselective, meaning that the spatial arrangement of the atoms in the resulting metabolites is specific. Studies have shown that the metabolism of 3-MC can lead to different enantiomers (mirror-image isomers) of its dihydrodiol metabolites. tandfonline.com

Research Trajectories and Academic Relevance

The study of this compound and other metabolites of 3-MC has been a cornerstone of chemical carcinogenesis research for decades. This research has followed several key trajectories:

Understanding Metabolic Pathways: A primary focus has been to elucidate the precise enzymatic steps involved in the conversion of 3-MC to its various metabolites, including the 1,2-dihydroxy derivative. This involves identifying the specific cytochrome P450 isozymes and other enzymes responsible for these transformations. nih.govnih.govibmc.msk.ru

Identifying Ultimate Carcinogens: A major goal has been to identify the ultimate carcinogenic metabolite(s) of 3-MC. While this compound itself may not be the final culprit, its role as an intermediate in the formation of highly reactive diol epoxides is of paramount importance. nih.gov

Structure-Activity Relationships: Researchers have investigated how the chemical structure and stereochemistry of different metabolites influence their biological activity. For example, studies have compared the effects of the cis and trans isomers of this compound. aacrjournals.orgresearchgate.net

DNA Adduct Formation: A significant area of research involves studying the covalent binding of reactive metabolites to DNA, forming DNA adducts. These adducts can lead to mutations and are considered a critical event in the initiation of cancer.

Structure

3D Structure

Properties

CAS No. |

15544-91-9 |

|---|---|

Molecular Formula |

C21H16O2 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

3-methyl-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol |

InChI |

InChI=1S/C21H16O2/c1-11-6-7-13-10-16-14-5-3-2-4-12(14)8-9-15(16)19-18(13)17(11)20(22)21(19)23/h2-10,20-23H,1H3 |

InChI Key |

MSPGUHVGYWHMPY-UHFFFAOYSA-N |

SMILES |

CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |

Canonical SMILES |

CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |

Origin of Product |

United States |

Metabolic Formation and Biotransformation Pathways of 1,2 Dihydroxy 3 Methylcholanthrene

Biosynthesis from Parent Polycyclic Aromatic Hydrocarbons

The origin of 1,2-Dihydroxy-3-methylcholanthrene is directly linked to the metabolic processing of 3-Methylcholanthrene (B14862).

3-Methylcholanthrene (3-MC) is a potent polycyclic aromatic hydrocarbon and a well-established carcinogen. wikipedia.org It serves as the direct precursor for the formation of its various metabolites, including this compound. The metabolic activation of 3-MC begins with the objective of detoxification, converting the chemically stable and lipid-soluble PAH into more reactive and water-soluble derivatives. youtube.com This process is a critical first step in the pathway that leads to the formation of dihydrodiols. 3-MC itself does not occur naturally and human exposure is linked to environmental and occupational sources. hmdb.ca

The metabolic conversion of 3-Methylcholanthrene results in the formation of stereoisomers of its dihydrodiol derivatives. Specifically, research has identified both cis and trans isomers of the 1,2-dihydroxy metabolite. In chemistry, cis-trans isomers are compounds that have different spatial arrangements of atoms due to restricted rotation, such as around a double bond or in a ring structure. libretexts.org The cis isomer has specific functional groups on the same side, while the trans isomer has them on opposite sides. libretexts.org

Studies involving the metabolism of 3-MC metabolites by rat liver microsomes have successfully isolated and characterized these isomers. For instance, the metabolism of 2S-hydroxy-3-methylcholanthrene, a primary metabolite of 3-MC, yields a pair of stereoisomers identified as 3-MC trans-1R,2R-diol and 3-MC cis-1S,2R-diol. nih.gov The formation of these isomers is not evenly distributed, with experimental findings indicating a significant preference for one configuration over the other. nih.gov

Table 1: Ratio of 3-Methylcholanthrene Diol Isomers from Metabolic Processes

| Isomer | Configuration | Relative Abundance |

|---|---|---|

| trans-1,2-dihydroxy-3-methylcholanthrene | 1R,2R | ~11% |

| cis-1,2-dihydroxy-3-methylcholanthrene | 1S,2R | ~89% |

Data derived from the metabolism of 2S-hydroxy-3-methylcholanthrene by rat liver microsomes. nih.gov

Enzymatic Systems Governing this compound Formation

The biotransformation of 3-Methylcholanthrene into its dihydrodiol derivative is not a spontaneous event but is catalyzed by a specific sequence of enzymatic activities. The Cytochrome P450 monooxygenases and epoxide hydrolases are the principal enzyme systems involved in this pathway.

The Cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the initial phase of PAH metabolism. youtube.comnih.gov These enzymes, primarily located in the liver, are responsible for Phase I metabolic reactions, which introduce or expose functional groups, such as hydroxyl groups, onto the substrate. youtube.com In the case of 3-MC, CYP enzymes, particularly those from the CYP1A family (like CYP1A1 and CYP1A2), catalyze the initial oxidation of the aromatic ring structure. nih.govnih.gov This reaction forms a highly reactive epoxide intermediate at the 1,2-position of the 3-MC molecule. This initial epoxidation is the rate-limiting step for the subsequent formation of the dihydrodiol.

Following the formation of the epoxide intermediate by CYP enzymes, epoxide hydrolases (EHs) catalyze the next critical step. nih.gov EHs are enzymes that hydrolyze epoxides by adding a water molecule, resulting in the formation of a vicinal diol, also known as a dihydrodiol. nih.govucdavis.edu This reaction effectively neutralizes the highly reactive and potentially toxic epoxide. ucdavis.edu

There are several forms of epoxide hydrolase, including microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH), which differ in their location within the cell and their substrate specificity. ucdavis.edu In the metabolism of PAHs like 3-MC, microsomal epoxide hydrolase is the key enzyme that converts the 3-MC-1,2-oxide intermediate into this compound. nih.gov

A significant feature of the metabolic system for PAHs is its inducibility. Exposure to 3-Methylcholanthrene itself can lead to a marked increase in the expression and activity of the very enzymes that metabolize it, particularly CYP1A1 and CYP1A2. nih.govnih.gov This process, known as enzyme induction, occurs through the sustained transcriptional activation of the corresponding genes. nih.gov

Table 2: Effect of 3-Methylcholanthrene on Enzyme Activity

| Enzyme | Organism/System | Observed Effect | Reference |

|---|---|---|---|

| Cytochrome P450 1A1/2 | Mouse Liver | Significant increase in protein levels and metabolic activity. | nih.gov |

| DT-diaphorase | Rat Liver Cytosol | 2.7-fold increase in activity. | nih.gov |

| Vitamin K-dependent carboxylase | Rat Liver Microsomes | 1.5-fold increase in activity. | nih.gov |

This table summarizes the inductive effects of 3-methylcholanthrene on various enzymes as reported in research studies.

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 3-Methylcholanthrene | 3-MC |

| cis-1,2-Dihydroxy-3-methylcholanthrene | |

| trans-1,2-Dihydroxy-3-methylcholanthrene | |

| 2S-hydroxy-3-methylcholanthrene | |

| 3-MC trans-1R,2R-diol | |

| 3-MC cis-1S,2R-diol | |

| Cytochrome P450 1A1 | CYP1A1 |

| Cytochrome P450 1A2 | CYP1A2 |

| DT-diaphorase |

Conjugation and Elimination Pathways of this compound Metabolites

Following its formation, this compound undergoes conjugation reactions that are critical for its detoxification and excretion. These phase II metabolic processes attach endogenous polar molecules to the hydroxyl groups of the diol, increasing its water solubility and facilitating its removal from the body via urine and bile.

Glucuronidation and Sulfation Mechanisms

Glucuronidation and sulfation are the principal conjugation pathways for phenolic and hydroxylated metabolites like this compound.

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of liver cells and other tissues. The reaction involves the transfer of glucuronic acid from the high-energy co-substrate UDP-glucuronic acid (UDPGA) to a hydroxyl group on the this compound molecule. This process results in the formation of a glucuronide conjugate, which is significantly more water-soluble than the parent diol. Studies on related polycyclic aromatic hydrocarbon metabolites have shown that glucuronidation is often a highly efficient pathway for their clearance nih.gov. Exposure to the parent compound, 3-methylcholanthrene, has been shown to induce UGT enzyme activity, thereby enhancing the rate of glucuronide synthesis and excretion nih.govnih.gov. For instance, pretreatment of rats with 3-MC was found to increase the maximal rate of p-nitrophenol glucuronide production by 1.7-fold in perfused liver studies nih.gov.

Sulfation is another major conjugation pathway, mediated by sulfotransferase (SULT) enzymes. These cytosolic enzymes transfer a sulfonate group from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the metabolite. While typically a detoxification pathway, sulfation of certain 3-MC metabolites can lead to bioactivation. Research has demonstrated that the sulfation of the related metabolite, 1-hydroxy-3-methylcholanthrene (B1201948), produces 1-sulfooxy-3-methylcholanthrene (B1209742), a highly reactive and electrophilic ester that can act as an ultimate carcinogen by binding to DNA nih.gov. This finding underscores the dual role sulfation can play in the metabolism of 3-MC derivatives. Similar to glucuronidation, sulfation rates can be enhanced by prior exposure to 3-MC nih.gov.

The table below summarizes the effect of 3-methylcholanthrene pretreatment on conjugation reactions, based on studies with model substrates.

| Conjugation Pathway | Effect of 3-MC Pretreatment | Fold Increase | Reference |

| Glucuronidation | Increased maximal rate of p-nitrophenyl glucuronide (PNPGA) production. | 1.7 | nih.gov |

| Glucuronidation | Increased biliary excretion of PNPGA. | 1.5 | nih.gov |

| Sulfation | Increased rate of p-nitrophenol (PNP) sulfation. | 1.5 | nih.gov |

Enterohepatic Circulation of Conjugated Metabolites

The water-soluble glucuronide and sulfate (B86663) conjugates of this compound are actively transported out of the liver and into the bile for elimination. Studies using perfused rat livers have shown that a substantial portion of 3-methylcholanthrene metabolites, approximately 34% of the initial dose, is excreted into the bile within two hours nih.gov. These biliary exports are predominantly conjugated metabolites, including conjugates of dihydroxymetabolites nih.gov.

Once in the intestine, these conjugates can undergo deconjugation by bacterial enzymes, such as β-glucuronidases and sulfatases. This enzymatic action cleaves the glucuronic acid or sulfate group, regenerating the parent compound, this compound. The now less-polar metabolite can be reabsorbed from the intestinal lumen back into the bloodstream, a process known as enterohepatic circulation . This recycling mechanism can prolong the half-life of the compound in the body, potentially increasing the duration of its biological effects before it is eventually reconjugated in the liver and excreted. The high rate of biliary excretion of 3-MC conjugates strongly suggests that its metabolites, including those of this compound, are likely to undergo this process nih.gov.

The table below outlines the distribution of 3-methylcholanthrene and its metabolites in a perfused rat liver system after two hours, highlighting the significance of biliary excretion.

| Compartment | Percentage of Radioactivity | Predominant Form | Reference |

| Liver | ~60% | Unchanged 3-MC (80%), Conjugated Metabolites (11%) | nih.gov |

| Perfusate | ~6% | Conjugated Metabolites (82%) | nih.gov |

| Bile | ~34% | Conjugated Metabolites | nih.gov |

Molecular Interactions and Mechanistic Roles of 1,2 Dihydroxy 3 Methylcholanthrene

Formation of Electrophilic Intermediates

The conversion of 3-MC to its ultimate carcinogenic form is a multi-step process involving oxidation and hydrolysis, leading to the formation of highly reactive diol epoxides and other electrophilic species.

The metabolic activation of 3-methylcholanthrene (B14862) (3-MC) to its ultimate carcinogenic form proceeds through the formation of diol epoxides. This pathway involves the enzymatic action of cytochrome P450 monooxygenases and epoxide hydrolase. Initially, 3-MC is metabolized to form arene oxides, which are then hydrated to form dihydrodiols. Specifically, the formation of diol-epoxides in the 7,8,9,10-ring of 3-MC has been identified as a key activation pathway. nih.gov

Subsequent epoxidation of these dihydrodiols yields the highly reactive diol epoxides. Studies have shown that metabolites such as 1-hydroxy-3-methylcholanthrene (B1201948) and 1,9,10-trihydroxy-9,10-dihydro-3-methylcholanthrene are precursors to the formation of bay-region diol-epoxides. aacrjournals.org In particular, 1,9,10-trihydroxy-9,10-dihydro-3-methylcholanthrene is the immediate metabolic precursor to a bay-region diol-epoxide and is consistently metabolized to highly mutagenic products. aacrjournals.org The metabolism of 1- and 2-hydroxy-3-methylcholanthrene (B1205650) can lead to the formation of cis- and trans-1,2-dihydroxy-3-methylcholanthrene. nih.gov

The reactivity of these diol epoxides is a crucial factor in their ability to bind to DNA. For instance, the anti-7,8-epoxy-trans-9,10-dihydroxy-7,8,9,10-tetrahydro-3-methylcholanthrene (anti-3MCDE) has been shown to be a potent mutagen. nih.gov The formation of these diol epoxides is a critical step that transforms the relatively inert parent hydrocarbon into a powerful genotoxic agent.

Table 1: Key Metabolites in the Diol Epoxide Pathway of 3-Methylcholanthrene

| Precursor/Intermediate | Resulting Diol Epoxide/Product | Significance |

| 3-Methylcholanthrene (3-MC) | Diol-epoxides in the 7,8,9,10-ring | Key metabolic activation pathway nih.gov |

| 1-Hydroxy-3-methylcholanthrene | Bay-region diol-epoxide | Precursor to mutagenic metabolites aacrjournals.org |

| 1,9,10-Trihydroxy-9,10-dihydro-3-methylcholanthrene | Bay-region diol-epoxide | Immediate precursor to highly mutagenic products aacrjournals.org |

| 1- and 2-Hydroxy-3-methylcholanthrene | cis- and trans-1,2-dihydroxy-3-methylcholanthrene | Metabolic products from initial hydroxylation nih.gov |

| 3-MC alcohols (e.g., 3-hydroxymethyl-cholanthrene) | syn- and anti-diol-epoxide metabolites | In vivo products leading to DNA adducts nih.gov |

In addition to the diol epoxide pathway, another mechanism for the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like 3-methylcholanthrene involves one-electron oxidation. This process leads to the formation of a radical cation, an electrophilic species with the potential to react with cellular nucleophiles, including DNA.

While direct evidence for the one-electron oxidation of 3-methylcholanthrene itself is limited in the searched literature, the formation of a radical cation from bis(pentamethylphenyl)methane in trifluoroacetic acid to form the radical cation of 1,2,3,4,5,6,7,8-octamethylanthracene has been demonstrated. rsc.org This suggests a plausible mechanism for the activation of other polycyclic aromatic compounds. This pathway is considered an alternative to the more extensively studied diol epoxide pathway.

DNA Adduct Formation by 1,2-Dihydroxy-3-methylcholanthrene Metabolites

The electrophilic intermediates generated from the metabolism of this compound and related compounds can covalently bind to DNA, forming DNA adducts. These adducts are critical lesions that can lead to mutations and initiate the process of carcinogenesis.

Metabolites of 3-methylcholanthrene (3-MC) have been shown to form a variety of DNA adducts. oup.com The reaction of anti-7,8-epoxy-trans-9,10-dihydroxy-7,8,9,10-tetrahydro-3-methylcholanthrene (anti-3MCDE) with DNA results in several hydrocarbon-nucleoside derivatives. nih.gov The primary product of this interaction is an adduct with the 2-amino group of guanine (B1146940). nih.gov In addition to the major guanine adduct, minor adducts involving adenine (B156593) and cytosine have also been identified. nih.gov

Studies on the related compound 5-methylchrysene (B135471) have provided further insight into the nature of these adducts. The reaction of its anti-bay region 1,2-dihydrodiol-3,4-epoxide with DNA forms two distinct deoxyguanosine adducts and four deoxyadenosine (B7792050) adducts. nih.gov The major deoxyguanosine adduct results from the addition of the exocyclic amino group of deoxyguanosine to the benzylic carbon of the epoxide ring. nih.gov One of the minor products formed from anti-3MCDE reaction with DNA, likely at the N7-guanine position, leads to rapid depurination. nih.gov

Table 2: Characterized DNA Adducts from 3-Methylcholanthrene Metabolites and Related Compounds

| Metabolite | DNA Base | Site of Adduction | Adduct Type |

| anti-3MCDE | Guanine | 2-amino group | Major product nih.gov |

| anti-3MCDE | Guanine | N7-position | Minor product, leads to depurination nih.gov |

| anti-3MCDE | Adenine | Not specified | Minor product nih.gov |

| anti-3MCDE | Cytosine | Not specified | Minor product nih.gov |

| 5-methylchrysene anti-dihydrodiol-epoxide | Deoxyguanosine | Exocyclic amino group | Two distinct adducts nih.govnih.gov |

| 5-methylchrysene anti-dihydrodiol-epoxide | Deoxyadenosine | Not specified | Four distinct adducts nih.gov |

The formation of DNA adducts by the diol epoxides of 3-methylcholanthrene exhibits both regio- and stereoselectivity. In vivo studies have shown that DNA adducts are derived from both syn- and anti-diol-epoxide metabolites of 3-MC alcohols. nih.gov

For the related compound 5-methylchrysene, the reaction of its racemic anti-bay region 1,2-dihydrodiol-3,4-epoxide with DNA reveals further stereochemical details. Two of the deoxyadenosine adducts are formed through the trans opening of the epoxide ring of each dihydrodiol epoxide enantiomer by the amino group of deoxyadenosine. nih.gov A third deoxyadenosine adduct arises from the cis opening of the epoxide ring of one of the enantiomers. nih.gov Similarly, a second deoxyguanosine adduct has been identified that originates from the trans opening of the epoxide ring by the amino group of deoxyguanosine, but from the opposite enantiomer of the dihydrodiol epoxide compared to the major adduct. nih.gov This highlights the complex stereochemical nature of the interactions between diol epoxides and DNA.

The formation of DNA adducts by metabolites of 3-methylcholanthrene has significant consequences for genomic integrity and cellular processes. The binding of 3-MC to lung DNA leads to characteristic structural changes, including an increase in single-stranded regions. nih.gov The extent of this structural damage is directly related to the metabolic capacity of the tissue to activate the carcinogen. nih.gov

Furthermore, the presence of these adducts can interfere with gene expression. For example, 3-MC-DNA adducts formed in the promoter region of the CYP1A1 gene have been shown to inhibit the expression of a reporter gene. nih.gov This suggests that adduct formation can directly modulate gene regulation. The formation of DNA adducts can also trigger cellular responses such as apoptosis. nih.gov If not properly repaired, these DNA lesions can lead to mutations during DNA replication, a critical step in the initiation of cancer. nih.gov The persistence of these adducts can therefore compromise the stability of the genome and contribute to the long-term adverse effects of 3-methylcholanthrene exposure. nih.gov

Mechanisms of Carcinogenic Initiation and Progression Mediated by Metabolites

The metabolic activation of 3-methylcholanthrene (3-MC) is a critical determinant of its carcinogenic activity. This process involves a series of enzymatic reactions that convert the parent compound into reactive intermediates capable of interacting with cellular macromolecules, including DNA. The formation of these metabolites is a key step in the initiation of carcinogenesis.

Link to Mutagenesis and Genotoxicity

The carcinogenicity of 3-methylcholanthrene is intrinsically linked to the mutagenic and genotoxic properties of its metabolites. Following administration of 3-MC, structural damage to DNA is observed, characterized by an increase in single-stranded regions. nih.gov The extent of this genomic injury is directly related to the metabolic capacity of the target tissue. nih.gov Inhibition of 3-MC metabolism has been shown to prevent the production of these single-stranded DNA regions, highlighting the role of metabolic activation in genotoxicity. nih.gov

Metabolites of 3-MC are capable of forming covalent adducts with DNA. aacrjournals.org Analysis of DNA from tissues exposed to 3-MC reveals a complex pattern of deoxyribonucleoside adducts. aacrjournals.org At least thirteen different adducts have been identified in vitro, with the two major ones involving guanine. aacrjournals.org The formation of these adducts is a critical event in mutagenesis, as they can lead to errors in DNA replication and transcription, ultimately resulting in mutations.

Furthermore, certain metabolites of 3-MC exhibit direct mutagenic activity. For instance, 1-sulfooxy-3-methylcholanthrene (B1209742), a synthetic sulfuric acid ester of the 3-MC metabolite 1-hydroxy-3-methylcholanthrene, is a direct-acting mutagen in bacteria and can covalently bind to DNA without the need for metabolic activation. nih.gov This suggests that the formation of such reactive esters could be a key mechanism for the mutagenicity and carcinogenicity of 3-MC. nih.gov

Role as a Proximate or Ultimate Carcinogen Metabolite of 3-Methylcholanthrene

The metabolic pathway of 3-methylcholanthrene involves the formation of several intermediate compounds, some of which are considered proximate carcinogens (requiring further metabolism to become ultimate carcinogens) while others are ultimate carcinogens (capable of directly reacting with cellular targets like DNA).

One-electron oxidation is a proposed critical mechanism for the carcinogenic activation of 3-MC. nih.gov This process can lead to the formation of metabolites that are highly carcinogenic. For example, 2-hydroxy-3-methylcholanthrene is considered a strong carcinogen, comparable in activity to the parent compound 3-MC. nih.gov In contrast, 1-hydroxy-3-methylcholanthrene is a weaker carcinogen. nih.gov

The concept of proximate and ultimate carcinogens is central to understanding 3-MC's mechanism. The synthesis of potential metabolites like trans-9,10-dihydroxy-9,10-dihydro-3-methylcholanthrene and trans-9,10-dihydroxy-anti-7,8-epoxy-7,8,9,10-tetrahydro-3-methylcholanthrene has been crucial in identifying them as implicated proximate and ultimate carcinogenic metabolites, respectively. oup.comnih.gov The diol epoxide is a classic example of an ultimate carcinogen derived from a polycyclic aromatic hydrocarbon.

Further evidence for the role of specific metabolites comes from studies on their carcinogenic activity. 1-Sulfooxy-3-methylcholanthrene, the sulfuric acid ester of 1-hydroxy-3-methylcholanthrene, has been shown to be a direct-acting electrophilic mutagen and DNA damaging agent. nih.gov Its administration to rats induced a higher incidence of sarcomas compared to its precursor, 1-hydroxy-3-methylcholanthrene. nih.gov This strongly supports the hypothesis that 1-sulfooxy-3-methylcholanthrene acts as an ultimate electrophilic and carcinogenic form of 1-hydroxy-3-methylcholanthrene, which is a major metabolite of 3-MC. nih.gov The metabolism of 3-MC to these carcinogenic metabolites has been observed in various tissues, including human bone marrow. nih.gov

Interaction with Aryl Hydrocarbon Receptor (AhR) Signaling Pathways

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in mediating the toxic effects of many polycyclic aromatic hydrocarbons, including 3-methylcholanthrene. nih.gov Upon binding to ligands like 3-MC, the AhR translocates to the nucleus and regulates the expression of a battery of genes, many of which are involved in xenobiotic metabolism.

Treatment of human breast cancer cells with 3-MC leads to the recruitment of AhR to numerous genomic regions, many of which contain AhR-responsive elements. nih.govnih.gov This binding, however, does not always correlate with gene activation; it can also lead to gene repression or have no effect on gene expression. nih.gov This indicates a complex and nuanced regulation of gene expression by the AhR in response to 3-MC.

Interestingly, the pattern of AhR recruitment to promoters differs between 3-MC and other potent AhR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov While there is some overlap in the genomic regions bound by AhR in response to both compounds, there are also significant differences, suggesting that 3-MC acts as a selective AhR modulator. nih.gov This differential recruitment can lead to distinct downstream biological effects.

The interaction of 3-MC with the AhR signaling pathway is also linked to its carcinogenic activity. The induction of metabolic enzymes by AhR activation can influence the rate and profile of 3-MC metabolism, thereby affecting the concentration of carcinogenic metabolites in target tissues. For example, the accelerated metabolism of 3-MC in pregnant and lactating rats, potentially due to hormonal influences on AhR-regulated enzymes, has been suggested to inhibit mammary carcinogenesis by preventing the accumulation of the carcinogen in the mammary gland. oup.com

Stereochemical Aspects of 1,2 Dihydroxy 3 Methylcholanthrene

Stereoisomerism (cis- and trans-) in Metabolic Products

The enzymatic oxidation of 3-methylcholanthrene (B14862) can lead to the formation of dihydrodiols, including 1,2-Dihydroxy-3-methylcholanthrene, which can exist as two distinct geometric isomers: cis and trans. nih.gov In the cis-isomer, the two hydroxyl groups are situated on the same side of the molecule's plane, while in the trans-isomer, they are on opposite sides.

The formation of both cis- and trans-1,2-dihydroxy-3-methylcholanthrene has been identified in metabolic studies. Research involving the incubation of 3-methylcholanthrene with mouse skin in organ culture has demonstrated the production of both of these isomers. nih.gov Similarly, investigations using rat-liver homogenates have shown the conversion of 3-methylcholanthrene into products with the properties of cis- and trans-1,2-dihydroxy-3-methylcholanthrene.

The specific stereochemical outcome of the metabolic process is dependent on the enzymatic pathways involved. The initial epoxidation of the 1,2-double bond of 3-methylcholanthrene by cytochrome P450 enzymes forms a reactive epoxide intermediate. The subsequent enzymatic hydrolysis of this epoxide by epoxide hydrolase can proceed via two different mechanisms, leading to the formation of either the cis- or trans-diol. A front-side attack by water on the epoxide would result in the cis-diol, while a backside attack would yield the trans-diol.

Table 1: Formation of cis- and trans-1,2-Dihydroxy-3-methylcholanthrene in different systems

| System | Metabolite Formed | Reference |

| Mouse skin organ culture | cis- and trans-1,2-dihydroxy-3-methylcholanthrene | nih.gov |

| Rat-liver homogenates | Products with properties of cis- and trans-1,2-dihydroxy-3-methylcholanthrene |

Enantiomeric Ratios and Stereoselectivity in Enzymatic Biotransformation

The enzymatic biotransformation of 3-methylcholanthrene is a highly stereoselective process, leading to the preferential formation of certain enantiomers of its metabolites. Cytochrome P450 enzymes, which are central to the metabolism of xenobiotics, exhibit significant stereoselectivity in their action on prochiral substrates like 3-methylcholanthrene. nih.gov

Studies on the metabolism of 3-methylcholanthrene by liver microsomes from rats have revealed distinct regioselective and stereoselective patterns. nih.gov The initial hydroxylation of 3-MC leads to the formation of 1-hydroxy-3-methylcholanthrene (B1201948) (1-OH-3MC) and 2-hydroxy-3-methylcholanthrene (B1205650) (2-OH-3MC). The subsequent metabolism of these monohydroxylated intermediates is also enantioselective. For instance, the metabolism of racemic 1-OH-3MC and 2-OH-3MC by rat liver microsomes has been shown to be substrate enantioselective. The rate of metabolism of the 1S-OH-3MC enantiomer is faster than that of the 1R-OH-3MC enantiomer, whereas the rate of metabolism of the 2R-OH-3MC enantiomer is faster than that of the 2S-OH-3MC enantiomer. nih.gov

This stereoselectivity extends to the formation of the dihydrodiol metabolites. The enzymatic formation of trans-dihydrodiols from various polycyclic aromatic hydrocarbons, including derivatives of anthracene, has been shown to predominantly yield the R,R enantiomers, especially with liver microsomes from rats pretreated with 3-methylcholanthrene. nih.gov This high degree of stereoselectivity results in a non-racemic mixture of enantiomeric products. The enantiomeric excess (ee) is a measure of this purity, indicating the degree to which one enantiomer is more abundant than the other.

Table 2: Stereoselectivity in the Metabolism of 3-Methylcholanthrene Intermediates by Rat Liver Microsomes

| Substrate | Faster Metabolized Enantiomer | Reference |

| Racemic 1-hydroxy-3-methylcholanthrene | 1S-OH-3MC | nih.gov |

| Racemic 2-hydroxy-3-methylcholanthrene | 2R-OH-3MC | nih.gov |

Influence of Stereochemistry on Biological Activity and DNA Adduct Profiles

The stereochemistry of this compound and its subsequent metabolites, particularly the diol epoxides, plays a pivotal role in determining their biological activity, including their carcinogenic potential. mdpi.com The spatial arrangement of the functional groups influences how these molecules interact with cellular macromolecules, most critically with DNA.

The formation of DNA adducts, which are covalent attachments of a chemical to DNA, is a key event in chemical carcinogenesis. nih.gov The stereochemistry of the diol epoxide metabolites of 3-methylcholanthrene dictates the conformation of the resulting DNA adducts. Research on other polycyclic aromatic hydrocarbons, such as benzo[a]pyrene (B130552), has demonstrated that the cis and trans stereochemistry of the diol epoxide leads to distinct adduct conformations in the DNA helix. nih.gov These conformational differences can affect the efficiency of DNA repair mechanisms and the fidelity of DNA replication, ultimately influencing the mutagenic and carcinogenic potential of the parent compound.

Advanced Methodologies for Research on 1,2 Dihydroxy 3 Methylcholanthrene

Chromatographic Techniques for Metabolite Separation and Identification

Chromatography is a fundamental tool in the analysis of 3-methylcholanthrene (B14862) metabolites, enabling the separation of complex mixtures into individual components. preprints.org Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are extensively used for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of 3-methylcholanthrene metabolites. preprints.org Its high resolution and efficiency make it indispensable for analyzing complex biological samples. preprints.orgbiomedpharmajournal.org HPLC operates by passing a sample mixture through a column containing a stationary phase, with a liquid mobile phase carrying the sample through. researchgate.net The differential interactions of the metabolites with the stationary phase lead to their separation.

In the context of 1,2-Dihydroxy-3-methylcholanthrene research, HPLC is used to separate various metabolites formed from 3-methylcholanthrene in biological systems. For instance, studies on the metabolism of 3-methylcholanthrene in rat liver homogenates have successfully employed chromatographic methods to separate compounds including cis- and trans-1,2-dihydroxy-3-methylcholanthrene. nih.gov The major metabolites of 3-methylcholanthrene produced in human bone marrow preparations have also been identified using HPLC. nih.gov

The versatility of HPLC allows for different modes of separation, such as reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. This is particularly useful for separating the relatively nonpolar polycyclic aromatic hydrocarbon (PAH) metabolites. The use of UV-visible or fluorescence detectors enhances the sensitivity and selectivity of detection, as many PAH metabolites exhibit characteristic absorbance and fluorescence spectra. researchgate.netpan.olsztyn.pl

Interactive Table 1: HPLC Applications in 3-Methylcholanthrene Metabolite Research

| Application | Key Findings | Reference |

|---|---|---|

| Separation of 3-MC metabolites from rat liver homogenates | Identified cis- and trans-1,2-dihydroxy-3-methylcholanthrene among other metabolites. | nih.gov |

| Identification of 3-MC metabolites in human bone marrow | Major metabolites were successfully identified. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of 3-methylcholanthrene metabolites. nih.gov This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In GC, volatile compounds are separated as they travel through a column, and in MS, the separated compounds are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint. ub.edu

For the analysis of non-volatile metabolites like this compound, a derivatization step is often required to increase their volatility. mdpi.com This typically involves converting polar functional groups into less polar, more volatile derivatives. ub.edu For example, dihydroxynaphthalenes, which are structurally related to the diol metabolites of 3-MC, are analyzed as their trimethylsilyl (B98337) derivatives by GC-MS. nih.gov

GC-MS has been effectively used to analyze the in vivo metabolism of 3-methylcholanthrene in rats and mice, identifying various hydroxy and dihydroxy compounds in tissue and excreta extracts. nih.govjst.go.jp The high sensitivity of GC-MS allows for the detection of trace amounts of metabolites in complex biological matrices. nih.govjst.go.jp Furthermore, the use of high-resolution mass spectrometry can provide exact mass measurements, aiding in the unambiguous identification of metabolites. umanitoba.ca

Interactive Table 2: GC-MS Analysis of 3-Methylcholanthrene Metabolites

| Sample Type | Key Metabolites Identified | Derivatization | Reference |

|---|---|---|---|

| Rat and mouse tissues and excreta | 1- and 2-hydroxy compounds, cis-1,2-dihydroxy compounds | Not specified in abstract | nih.govjst.go.jp |

| Human bone marrow preparations | 1-hydroxy-3-methylcholanthrene (B1201948), 1-keto-3-methylcholanthrene | Not specified in abstract | nih.gov |

| Human urine (for dihydroxynaphthalenes) | 1,2-dihydroxynaphthalene, 1,4-dihydroxynaphthalene | Trimethylsilyl derivatives | nih.gov |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are vital for the structural elucidation and characterization of this compound and its isomers.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of metabolites. nih.govpittcon.org By measuring the mass-to-charge ratio of ions, MS provides the molecular formula of a compound with high accuracy, especially with high-resolution instruments. nih.gov Tandem mass spectrometry (MS/MS) further allows for detailed structural characterization by fragmenting the parent ion and analyzing the resulting fragment ions. nih.gov

In the study of 3-methylcholanthrene metabolism, MS is used to confirm the identity of metabolites separated by chromatography. nih.govnih.gov The fragmentation patterns observed in the mass spectra provide crucial information about the structure of the molecule, such as the position of hydroxyl groups. For instance, the mass spectra of different isomers of a metabolite will exhibit unique fragmentation patterns, allowing for their differentiation. umanitoba.ca Electron ionization (EI) is a common ionization technique used in GC-MS that produces reproducible mass spectra, which can be compared to spectral libraries for identification. ub.edunist.gov

UV-Visible and Circular Dichroic Spectral Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. columbia.edu Aromatic compounds like 3-methylcholanthrene and its metabolites have characteristic UV-Vis absorption spectra due to the presence of conjugated π-electron systems. wikipedia.org These spectra can be used as a "fingerprint" for identification and quantification. researchgate.net

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light. trinity.edu This technique is particularly useful for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. trinity.edu Since the metabolic formation of diols can result in chiral centers, CD spectroscopy can be a powerful tool for characterizing the stereochemistry of these metabolites. A molecule must contain a chromophore in an asymmetric environment to exhibit a CD spectrum. trinity.edu The resulting spectrum provides information about the three-dimensional structure of the molecule. nih.govcreative-proteomics.com For example, the aggregation of chiral molecules can lead to enhanced CD signals. columbia.edu

Radiochemical Labeling Techniques for Metabolic Tracing

Radiochemical labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. bitesizebio.com This involves introducing a molecule labeled with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into an organism or cell culture. bitesizebio.com The labeled compound, or "tracer," behaves chemically and biologically identically to its non-radioactive counterpart, but its presence and transformation can be monitored by detecting the emitted radiation. nih.govspringernature.com

In the context of this compound research, radiolabeled 3-methylcholanthrene can be administered to trace its absorption, distribution, metabolism, and excretion. By tracking the radioactivity, researchers can identify the tissues and cellular compartments where the compound and its metabolites accumulate. Subsequent analysis of radioactive metabolites by techniques like HPLC allows for the quantification of different metabolic pathways. This approach provides dynamic information about the rates of formation and clearance of metabolites like this compound, offering insights into the mechanisms of carcinogenesis.

DNA Adduct Detection and Quantitation Methods

The detection and quantification of DNA adducts are pivotal in assessing the genotoxic potential of chemical compounds. For metabolites of polycyclic aromatic hydrocarbons (PAHs) like this compound, several highly sensitive methods are utilized. These techniques are essential for understanding the molecular mechanisms of carcinogenesis.

One of the most widely used techniques is the ³²P-postlabelling assay . nih.gov This method is renowned for its high sensitivity, with a limit of detection greater than one adduct per 10¹⁰ nucleotides, making it suitable for detecting the low levels of adducts often found in biological samples. nih.gov The assay involves the enzymatic digestion of DNA, followed by the enrichment of the adducted nucleotides. These adducted nucleotides are then radiolabeled with ³²P-phosphate and separated using chromatography, allowing for their detection and quantification. nih.gov While highly sensitive, this method is best suited for detecting hydrophobic adducts. nih.gov

Mass spectrometry (MS) , particularly when coupled with liquid chromatography (LC/MS), has become a cornerstone for DNA adduct analysis. nih.gov This approach offers high specificity and the ability to structurally characterize the adducts. nih.gov High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with synthetic internal standards provides precise structural information about the adducts. nih.gov For instance, in studies of related PAHs, HPLC-MS/MS has been used to identify and quantify specific stereoisomeric DNA adducts in tissues. nih.gov The detection limits for such methods can be as low as a few femtomoles with microgram quantities of DNA. nih.gov

Other physicochemical methods for detecting DNA adducts include HPLC with fluorescence detection and immunoassays . nih.gov Fluorescence spectroscopy is particularly useful for PAHs due to their native fluorescence. For example, the fluorescence spectra of DNA adducts from the parent compound, 3-methylcholanthrene, have been used to identify the metabolic pathways leading to their formation in mouse skin. nih.gov

Table 1: Methodologies for DNA Adduct Detection

| Method | Principle | Advantages | Common Applications in PAH Research |

|---|---|---|---|

| ³²P-Postlabelling | Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P, and chromatographic separation. nih.gov | Extremely high sensitivity, capable of detecting a wide range of adducts without prior knowledge of their structure. nih.gov | Detecting DNA adducts in human tissues from smokers and occupationally exposed individuals. nih.gov |

| HPLC-MS/MS | Separation of digested DNA by HPLC followed by mass spectrometric detection and quantification. nih.gov | High specificity, structural characterization of adducts, and accurate quantification using internal standards. nih.gov | Identifying and quantifying specific stereoisomeric DNA adducts of PAHs in animal tissues. nih.gov |

| Fluorescence Spectroscopy | Detection based on the intrinsic fluorescence of the aromatic hydrocarbon moiety of the adduct. nih.gov | Useful for compounds with native fluorescence, provides information on the structure of the hydrocarbon residue. nih.gov | Characterizing the metabolic activation pathways of 3-methylcholanthrene by analyzing the fluorescence of its DNA adducts. nih.gov |

In Vitro and In Vivo Research Models for Metabolic Studies

To understand how this compound is formed and how it interacts with biological systems, researchers employ a variety of in vitro and in vivo models. These models allow for the detailed investigation of its metabolic pathways and the formation of DNA adducts.

Isolated Organ and Tissue Preparations (e.g., Liver Microsomes, Bone Marrow Homogenates)

Isolated organ and tissue preparations are fundamental tools for studying the metabolism of xenobiotics. Liver microsomes , which are rich in cytochrome P450 (CYP) enzymes, are frequently used to investigate the oxidative metabolism of PAHs. mdpi.com Studies on the metabolism of 1-hydroxy-3-methylcholanthrene and 2-hydroxy-3-methylcholanthrene (B1205650), the precursors to this compound, in rat liver microsomes have shown that these compounds are further metabolized into numerous products, including diol derivatives. mdpi.com The metabolism of 2-hydroxy-3-methylcholanthrene, for instance, yields a major diol derivative that can constitute up to 50% of the total metabolites. mdpi.com

Rat liver homogenates have also been instrumental in elucidating the metabolic pathways of 3-methylcholanthrene. Chromatographic analysis of the metabolic products from these homogenates has identified compounds such as cis- and trans-1,2-dihydroxy-3-methylcholanthrene. mdpi.commdpi.com These studies have shown that 1- and 2-hydroxy-3-methylcholanthrene are converted into the corresponding cis- and trans-1,2-dihydroxy compounds. mdpi.commdpi.com

Human bone marrow preparations have been used to study the metabolism of the parent compound, 3-methylcholanthrene. nih.gov Incubation of 3-methylcholanthrene with these preparations resulted in the formation of metabolites like 1-hydroxy-3-methylcholanthrene and 1-keto-3-methylcholanthrene, demonstrating that bone marrow has the enzymatic capacity to metabolize this carcinogen. nih.gov

Table 2: Findings from In Vitro Metabolism Studies with Isolated Tissue Preparations

| Preparation | Substrate | Key Findings | Reference |

|---|---|---|---|

| Rat Liver Microsomes | 1-hydroxy-3-methylcholanthrene | Further metabolized into at least 13 products, including diol derivatives. | mdpi.com |

| Rat Liver Microsomes | 2-hydroxy-3-methylcholanthrene | Metabolized into at least 10 products, with one major diol derivative representing 20-50% of total metabolites. | mdpi.com |

| Rat Liver Homogenates | 3-methylcholanthrene | Formation of 1- and 2-hydroxy-3-methylcholanthrene, as well as cis- and trans-1,2-dihydroxy-3-methylcholanthrene. | mdpi.commdpi.com |

| Human Bone Marrow Preparations | 3-methylcholanthrene | Major metabolites identified as 1-hydroxy-3-methylcholanthrene and 1-keto-3-methylcholanthrene. | nih.gov |

Cell Culture Systems (e.g., HepG2, MCF-7, C3H10T1/2CL8 cells)

Cell culture systems provide a controlled environment to study the cellular and molecular effects of compounds like this compound.

The HepG2 human hepatoma cell line is a well-established model for studying the metabolism of xenobiotics. These cells express a range of drug-metabolizing enzymes, including cytochrome P450s. Studies have shown that HepG2 cells can be used to investigate the induction of CYP1A2 by 3-methylcholanthrene, with mRNA levels increasing up to 12-fold after exposure. The expression of aldehyde dehydrogenase (ALDH3A1) in HepG2 cells also shows a dose-dependent induction following treatment with 3-methylcholanthrene.

The MCF-7 human breast cancer cell line is another important in vitro model. These cells are known to express estrogen receptors and are used in studies of hormone-dependent cancers. While direct metabolic studies of this compound in MCF-7 cells are limited, this cell line is used to investigate the effects of various compounds on cellular metabolism and apoptosis. For instance, the induction of CYP1A1 by certain PCBs has been observed in MCF-7 cells, indicating their capacity for metabolic activation.

The C3H/10T1/2CL8 mouse embryo fibroblast cell line is a classic model for studying chemical carcinogenesis and cell transformation. These cells can be transformed by treatment with 3-methylcholanthrene, leading to the formation of foci that can produce tumors in vivo. Studies with these cells have shown that transformation by 3-methylcholanthrene is associated with specific mutations in the c-Ki-ras gene. This cell line has also been used to study the transforming potential of K-region dihydrodiols of other PAHs.

Table 3: Applications of Cell Culture Systems in Research Related to this compound

| Cell Line | Organism of Origin | Key Applications in PAH Research | Reference |

|---|---|---|---|

| HepG2 | Human | Studying the induction of metabolic enzymes like CYP1A2 and ALDH3A1 by 3-methylcholanthrene. | |

| MCF-7 | Human | Investigating the effects of xenobiotics on cellular metabolism, apoptosis, and enzyme induction in a hormone-responsive context. | |

| C3H/10T1/2CL8 | Mouse | Assessing the morphological cell transformation potential of PAHs and their metabolites; studying the genetic basis of chemical carcinogenesis. |

Animal Models for Metabolism and Adduct Formation Studies (e.g., Mice, Rats)

Animal models are indispensable for studying the in vivo metabolism, DNA adduct formation, and carcinogenicity of chemical compounds in a whole-organism context.

Mice are frequently used in studies of PAH-induced carcinogenesis. The metabolic activation of 3-methylcholanthrene in mouse skin has been shown to involve the formation of diol-epoxides, leading to multiple DNA adducts. nih.gov In mouse aortic smooth muscle cells, 3-methylcholanthrene induces the formation of numerous DNA adducts, a process primarily mediated by the enzyme CYP1B1. Animal models also allow for the investigation of the tumorigenic potential of compounds following initiation and promotion protocols.

Rats are another common animal model for studying the effects of PAHs. The metabolism of 3-methylcholanthrene and the formation of DNA damage have been investigated in the lungs of rats. These studies have shown that the extent of structural damage to DNA is related to the metabolic capacity of the lung tissue. Rat liver homogenates and microsomes are also widely used for in vitro metabolic studies that inform in vivo processes. mdpi.commdpi.commdpi.com Both rats and mice have been used to compare DNA adduct formation from various dihaloalkanes, highlighting species-specific differences in metabolism and DNA binding.

Table 4: Summary of Findings from Animal Model Studies

| Animal Model | Compound Studied | Key Findings | Reference |

|---|---|---|---|

| Mouse | 3-methylcholanthrene | Metabolic activation in skin involves diol-epoxides; formation of multiple DNA adducts in aortic smooth muscle cells mediated by CYP1B1. | nih.gov |

| Rat | 3-methylcholanthrene | Structural damage to lung DNA is dependent on the metabolic capacity of the tissue. | |

| Rat and Mouse | Dihaloalkanes | Species-specific differences in DNA adduct formation and levels. |

Comparative Research and Structure Activity Relationships

Comparison of 1,2-Dihydroxy-3-methylcholanthrene with Other Polycyclic Aromatic Hydrocarbon Metabolites

The carcinogenic potential of a PAH is intricately linked to the metabolic pathways it undergoes and the biological activity of its resulting metabolites. Research has shown that the parent compound, 3-methylcholanthrene (B14862), is a potent carcinogen. medkoo.comwikipedia.org However, its various metabolites exhibit a wide spectrum of carcinogenic and mutagenic activities.

Studies comparing the carcinogenic activities of 3-MC derivatives have revealed that cis-1,2-dihydroxy-3-methylcholanthrene possesses only weak carcinogenic activity when tested in mice. documentsdelivered.com This stands in contrast to other metabolites such as 1-hydroxy-3-methylcholanthrene (B1201948) and 2-hydroxy-3-methylcholanthrene (B1205650), which have been identified as active carcinogens. documentsdelivered.comnih.gov Furthermore, the parent compound, 3-methylcholanthrene, and 3-methylcholanthrene-2-one (B1201159) are considered strong carcinogens. nih.gov

The mutagenicity of PAH metabolites is another critical measure of their potential to induce cancer. While direct comparative mutagenicity data for this compound against metabolites of other PAHs like benzo[a]pyrene (B130552) (B[a]P) is specific, the general principles of PAH activation provide a framework for comparison. For instance, the trans-7,8-diol of B[a]P is a well-established proximate carcinogen that, upon further metabolism to a diol-epoxide, becomes a potent mutagen. nih.gov The relatively low carcinogenic activity of cis-1,2-dihydroxy-3-methylcholanthrene suggests that it is not a major proximate carcinogen in the same vein as the highly active dihydrodiols of B[a]P. documentsdelivered.comnih.gov

The following table summarizes the comparative carcinogenicity of this compound and other selected 3-MC metabolites.

| Compound | Carcinogenic Activity | Reference |

| 3-Methylcholanthrene (3-MC) | Strong | nih.gov |

| cis-1,2-Dihydroxy-3-methylcholanthrene | Weak | documentsdelivered.com |

| 1-Hydroxy-3-methylcholanthrene | Active | documentsdelivered.comnih.gov |

| 2-Hydroxy-3-methylcholanthrene | Active | documentsdelivered.comnih.gov |

| 3-Methylcholanthrene-1-one | Non-carcinogenic | nih.gov |

| 3-Methylcholanthrene-2-one | Strong | nih.gov |

| 11,12-Epoxy-11,12-dihydro-3-methylcholanthrene | Weak | documentsdelivered.com |

| cis-11,12-Dihydro-11,12-dihydroxy-3-methylcholanthrene | Inactive | documentsdelivered.com |

Structure-Activity Relationships Pertaining to Dihydrodiol Activity

The "bay-region" theory is a cornerstone of understanding PAH carcinogenicity. This theory posits that dihydrodiol metabolites with a bay-region diol are precursors to highly reactive bay-region diol-epoxides, which are often the ultimate carcinogenic forms of the parent PAH. The stereochemistry of these dihydrodiols and subsequent diol-epoxides is a critical determinant of their biological activity. nih.gov

For many PAHs, the trans-dihydrodiol configuration is a prerequisite for the formation of the most tumorigenic diol-epoxides. nih.gov In the case of 3-MC, the formation of various dihydrodiols, including cis- and trans-1,2-dihydroxy-3-methylcholanthrene, has been identified. nih.gov The observed weak carcinogenicity of cis-1,2-dihydroxy-3-methylcholanthrene suggests that its specific three-dimensional structure is not optimal for conversion into a highly reactive ultimate carcinogen. documentsdelivered.com

The position of the methyl group in 3-MC also significantly influences its metabolic activation and carcinogenicity. The presence of the methyl group can affect the planarity of the molecule and influence the enzymatic activity of cytochrome P450 enzymes responsible for metabolism. wikipedia.org While the bay-region diol-epoxide pathway is a major route of activation for many PAHs, some evidence suggests that for 3-MC, other mechanisms, such as one-electron oxidation leading to the formation of a radical cation, may also play a critical role in its carcinogenicity. nih.gov This alternative pathway could explain why some metabolites that are not precursors to bay-region diol-epoxides still exhibit carcinogenic activity.

Influence of Chemical Modifications on Metabolic Activation Pathways

The deliberate chemical modification of PAH structures has been a valuable tool for elucidating their metabolic activation pathways. One of the most informative modifications is the substitution with fluorine atoms at specific positions on the aromatic ring system.

Studies on fluorinated derivatives of both benzo[a]pyrene and 3-methylcholanthrene have demonstrated that blocking the formation of bay-region diol-epoxides can dramatically reduce or eliminate carcinogenic activity. For example, the introduction of a fluoro group at the 8- or 10-position of 3-MC (8-FMC and 10-FMC) blocks the formation of a bay-region diol-epoxide. nih.gov Despite this blockage, these compounds were still found to be carcinogenic, suggesting that alternative activation pathways are significant for 3-MC carcinogenicity in certain tissues, such as the rat mammary gland. nih.gov

This finding supports the idea that the metabolic activation of 3-MC is multifaceted. While the bay-region diol-epoxide pathway is undoubtedly important, its inhibition does not completely abolish the carcinogenic potential of the molecule. This highlights the contribution of other activation mechanisms, which may be influenced differently by chemical modifications. The inhibition of carcinogenesis can also be influenced by physiological factors, as demonstrated by the accelerated metabolism and clearance of 3-MC during pregnancy and lactation, which leads to an inhibitory effect on tumor induction. oup.com

Q & A

Basic Research Questions

Q. What experimental models are recommended for assessing the carcinogenic potential of 1,2-Dihydroxy-3-methylcholanthrene?

- Methodological Answer : Subcutaneous administration in murine models is a validated approach. A study using mice demonstrated a tumorigenic dose (TDLo) of 120 mg/kg administered over 6 weeks, inducing neoplastic transformations . Researchers should prioritize dose-response studies in rodents, monitoring histopathological changes in target organs (e.g., liver, skin) and comparing results to established carcinogens like benzo(a)pyrene .

Q. How should researchers design in vivo studies to evaluate systemic toxicity?

- Methodological Answer : Follow standardized inclusion criteria for systemic effects, such as hepatic, renal, and respiratory endpoints . Oral or subcutaneous exposure routes are preferred for systemic distribution . Include control groups for baseline comparisons, and measure body weight changes, organ-to-body weight ratios, and biomarkers of oxidative stress. For example, hepatic effects can be assessed via ALT/AST enzyme assays, while renal toxicity may involve creatinine clearance tests .

Q. What analytical techniques are optimal for structural characterization and purity assessment?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (mw: 300.37) and chemometric tools like ChemSpider (ID: 1611) for structural validation . Chromatographic methods (HPLC) with UV detection can assess purity, while nuclear magnetic resonance (NMR) spectroscopy resolves stereochemical details (e.g., cis- vs. trans-configuration) .

Advanced Research Questions

Q. How can discrepancies in carcinogenicity data between rodent models and in vitro systems be resolved?

- Methodological Answer : Cross-validate findings using mechanistic studies. For instance, if rodent models show neoplasms but in vitro assays fail to detect mutagenicity, investigate metabolic activation pathways. Use liver S9 fractions to simulate metabolic conversion in vitro and compare DNA adduct formation across models . Apply the Bradford Hill criteria to evaluate consistency, strength, and biological plausibility of observed effects .

Q. What methodologies elucidate the metabolic activation pathways leading to DNA adduct formation?

- Methodological Answer : Employ radiolabeled ¹⁴C-1,2-Dihydroxy-3-methylcholanthrene to track metabolic intermediates via LC-MS/MS. Identify cytochrome P450 isoforms (e.g., CYP1A1) responsible for epoxidation using enzyme inhibition assays. Compare adduct profiles in target tissues (e.g., liver DNA) using ³²P-postlabeling techniques .

Q. How do researchers address challenges in cross-species extrapolation of toxicological data?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to account for species-specific metabolic rates and tissue distribution. For example, adjust for differences in hepatic clearance between mice and humans using in vitro microsomal data . Validate predictions with comparative biomarker studies (e.g., urinary metabolites) .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to carcinogenicity testing of this compound?

- Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Use alternative methods like cell-based carcinogenomics platforms for preliminary screening. Limit in vivo studies to necessary doses and durations, as specified in OECD Test Guidelines (e.g., TG 451). Justify protocols through institutional animal care and use committees (IACUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.